Cas no 1055995-88-4 (4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide)
1055995-88-4 structure
Product Name:4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide
CAS-nummer:1055995-88-4
MF:C9H11BrFNO2S
MW:296.156543970108
CID:2604879
PubChem ID:68482644
Update Time:2024-11-04
4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
- FUMKVTQAEHKWLC-UHFFFAOYSA-N
- AM86254
- SCHEMBL3020785
- 4-bromo-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
- 4-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide
- 1055995-88-4
- 4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide
-
- MDL: MFCD27975777
- Inchi: 1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
- InChI-sleutel: FUMKVTQAEHKWLC-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=C(C=1)F)S(NC(C)C)(=O)=O
Berekende eigenschappen
- Exacte massa: 294.96779g/mol
- Monoisotopische massa: 294.96779g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 302
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 54.6
- XLogP3: 2.5
Experimentele eigenschappen
- Kleur/vorm: NA
- Dichtheid: 1.5±0.1 g/cm3
- Kookpunt: 346.2±52.0 °C at 760 mmHg
4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide Gerelateerde literatuur
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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